molecular formula C12H16BrNO2S B1383623 tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate CAS No. 1379466-13-3

tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate

Cat. No. B1383623
CAS RN: 1379466-13-3
M. Wt: 318.23 g/mol
InChI Key: WVEFTEZZHQMKFR-YUMQZZPRSA-N
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Description

“tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate” is a chemical compound with the CAS Number: 1379466-13-3. It has a molecular weight of 318.23 and its IUPAC name is tert-butyl ((1S,2S)-2-(5-bromothiophen-2-yl)cyclopropyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry.


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It should be stored at 0-8 C for optimal stability .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The compound plays a role in catalytic applications, particularly in the Rhodium-catalyzed enantioselective addition of arylboronic acids to in-situ generated N-Boc arylimines. This process involves the use of various reagents, including tert-butyl carbamate, 2-thiophene carboxaldehyde, benzene sulfinic acid sodium salt, and others, showcasing the compound's relevance in complex organic synthesis reactions (Storgaard & Ellman, 2009).

Asymmetric Mannich Reaction

Tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate is involved in asymmetric Mannich reactions, a critical process in the synthesis of chiral amino carbonyl compounds. This synthesis pathway highlights the compound's importance in creating stereochemically complex structures (Yang, Pan, & List, 2009).

Intermediate in Natural Product Synthesis

The compound serves as an intermediate in synthesizing natural products like jaspine B, exhibiting cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps, including esterification, protection, and reduction, showcasing its utility in the intricate synthesis of biologically active compounds (Tang et al., 2014).

Protease Inhibitor Synthesis

It's used in the enantioselective synthesis of carbamates, which are pivotal building blocks for novel protease inhibitors. This application is particularly relevant in the field of medicinal chemistry, where the compound's stereochemical properties are harnessed (Ghosh, Cárdenas, & Brindisi, 2017).

Intermediate in Lymphocyte Function-Associated Antigen Inhibition

The compound is also an intermediate in synthesizing inhibitors of lymphocyte function-associated antigen 1, showcasing its importance in immunological research and potential therapeutic applications (Li et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEFTEZZHQMKFR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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